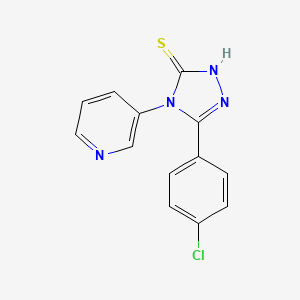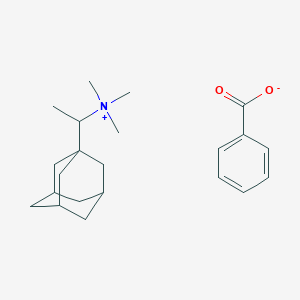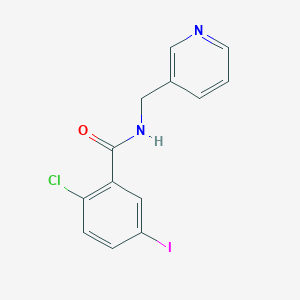
5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, commonly known as CCT, is a chemical compound with potential therapeutic applications in various fields of research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
CCT has shown potential therapeutic applications in various fields of research. It has been reported to have antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. CCT has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Additionally, CCT has been studied for its ability to inhibit various enzymes, such as xanthine oxidase and acetylcholinesterase, which play important roles in the pathogenesis of many diseases.
Mecanismo De Acción
The mechanism of action of CCT is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of signaling pathways. CCT has been reported to inhibit xanthine oxidase, which is involved in the production of reactive oxygen species and has been implicated in the pathogenesis of many diseases. CCT has also been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine and has been targeted in the treatment of Alzheimer's disease. Additionally, CCT has been reported to modulate the PI3K/Akt signaling pathway, which is involved in cell survival and has been implicated in the development of cancer.
Biochemical and physiological effects:
CCT has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which may be attributed to its ability to inhibit xanthine oxidase and reduce the production of reactive oxygen species. CCT has also been shown to have anti-inflammatory properties, which may be attributed to its ability to modulate the PI3K/Akt signaling pathway. Additionally, CCT has been reported to have antitumor properties, which may be attributed to its ability to inhibit various enzymes and modulate signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCT has several advantages for lab experiments. It is easy to synthesize and has been reported to have high purity and yield. Additionally, CCT has been shown to have diverse biological activities, which makes it a useful compound for investigating various research questions. However, there are also some limitations to using CCT in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. Additionally, CCT has not been extensively studied in vivo, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for research on CCT. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Another potential direction is to investigate its potential use in the treatment of cancer, as it has been shown to have antitumor properties. Additionally, further studies are needed to elucidate the mechanism of action of CCT and to investigate its potential clinical applications.
Métodos De Síntesis
The synthesis of CCT involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of ammonium acetate and acetic acid to yield 5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. This method has been reported in the literature and has been optimized for high yield and purity.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-10-5-3-9(4-6-10)12-16-17-13(19)18(12)11-2-1-7-15-8-11/h1-8H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJUDUFOECZRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324056 | |
| Record name | 3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
286009-80-1 | |
| Record name | 3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5149689.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)


![1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5149750.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide](/img/structure/B5149754.png)

![N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)

![3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
![3-(2-chloro-6-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5149794.png)
